BenchChemオンラインストアへようこそ!

3-Amino-5-chlorobenzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Amino-5-chlorobenzamide (CAS 1261497-69-1) is a disubstituted benzamide derivative (C₇H₇ClN₂O, MW 170.59 g/mol) bearing a primary amine at the 3-position and a chlorine atom at the 5-position of the aromatic ring. It functions primarily as a versatile synthetic building block within medicinal chemistry and chemical biology campaigns, a role supported by its commercial availability at defined purity levels (typically 95–98%) and predicted physicochemical properties including a boiling point of 318.1±32.0 °C, density of 1.394±0.06 g/cm³, and pKa of 15.66±0.50.

Molecular Formula C7H7ClN2O
Molecular Weight 170.6
CAS No. 1261497-69-1
Cat. No. B2914272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chlorobenzamide
CAS1261497-69-1
Molecular FormulaC7H7ClN2O
Molecular Weight170.6
Structural Identifiers
SMILESC1=C(C=C(C=C1N)Cl)C(=O)N
InChIInChI=1S/C7H7ClN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11)
InChIKeyADAIKEDNQZYHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-5-chlorobenzamide (CAS 1261497-69-1): Procurement-Grade Specification and Structural Baseline for Benzamide-Based Research Programs


3-Amino-5-chlorobenzamide (CAS 1261497-69-1) is a disubstituted benzamide derivative (C₇H₇ClN₂O, MW 170.59 g/mol) bearing a primary amine at the 3-position and a chlorine atom at the 5-position of the aromatic ring . It functions primarily as a versatile synthetic building block within medicinal chemistry and chemical biology campaigns, a role supported by its commercial availability at defined purity levels (typically 95–98%) and predicted physicochemical properties including a boiling point of 318.1±32.0 °C, density of 1.394±0.06 g/cm³, and pKa of 15.66±0.50 . Structurally, it maps onto the 3-aminobenzamide scaffold that is foundational to several pharmacologically validated target classes, including poly(ADP-ribose) polymerase (PARP) and vanilloid receptor subtype 1 (VR1/TRPV1) inhibitors .

Why 3-Amino-5-chlorobenzamide Cannot Be Generically Substituted by Other Chlorobenzamide Isomers in Regioselective Synthesis


The procurement decision for 3-amino-5-chlorobenzamide must account for the fact that regioisomeric chlorobenzamides are not interchangeable building blocks. The 5-chloro substitution pattern imparts a distinct electron-withdrawing effect on the aromatic ring that differs substantially from the 4-chloro isomer, as reflected in computed logP values (XLogP3: 0.7 vs. 1.2, computed by PubChem) . This differential lipophilicity directly influences downstream pharmacokinetic properties, passive membrane permeability, and the reactivity of the 3-amino group in amide coupling or reductive amination reactions. In the context of patent-protected chemical space, the 5-chloro-3-aminobenzamide motif falls within the generic Markush structures of key VR1 antagonist patents (WO2006006740), whereas the 4-chloro isomer may generate distinct intellectual property considerations . Consequently, substituting the 5-chloro compound with a 4-chloro or unsubstituted 3-aminobenzamide analog risks altering both the synthetic outcome and the patent position of a lead series.

Quantitative Evidence for Selecting 3-Amino-5-chlorobenzamide: Regiochemical, Physicochemical, and Proliferative Differentiation Data


Regioisomeric Lipophilicity Shift: 3-Amino-5-chloro vs. 3-Amino-4-chlorobenzamide Alters Predicted logP by 0.5 Units

Computational comparison of 3-amino-5-chlorobenzamide with its closest regioisomer, 3-amino-4-chlorobenzamide, reveals a substantial difference in predicted partition coefficient. The 5-chloro substitution yields an XLogP3 of 0.7, whereas the 4-chloro isomer yields an XLogP3 of 1.2 . This 0.5 log unit difference represents an approximately 3.2-fold shift in the octanol-water partition coefficient, which can be critical for meeting CNS drug-likeness criteria (typically logP 0–3) or for tuning aqueous solubility in biochemical assay media.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Differential Reactivity of the 3-Amino Group: Steric and Electronic Effects of 5-Chloro vs. 4-Chloro Substitution on Amide Bond Formation

The electron-withdrawing chlorine at the 5-position exerts a meta relationship to the 3-amino group, resulting in a distinct electronic environment compared to the para-chloro substitution in 3-amino-4-chlorobenzamide. Hammett σₘ for Cl is +0.37, whereas σₚ for Cl is +0.23 . The stronger meta electron-withdrawal by the 5-chloro substituent reduces the nucleophilicity of the 3-amino group more significantly. In parallel, the absence of ortho steric hindrance around the amino group in the 5-chloro isomer—unlike 3-amino-2-chlorobenzamide, where the chloro and amino groups are adjacent—preserves accessibility for bulky electrophiles in amide coupling reactions. This combination of moderate electronic deactivation without steric obstruction makes the 5-chloro-3-amino substitution pattern especially suitable for selective mono-functionalization in the presence of other reactive handles.

Synthetic Chemistry Reaction Optimization Building Block Selection

Broad-Spectrum Proliferative Activity: 3-Amino-5-chlorobenzamide Exhibits IC₅₀ Values of 10–25 µM Across Cancer Cell Lines

In cell-based proliferation assays, 3-amino-5-chlorobenzamide demonstrates antiproliferative activity against multiple cancer cell lines with IC₅₀ values ranging from 10 to 25 µM . The unsubstituted parent compound 3-aminobenzamide is a known PARP inhibitor but with highly variable potency depending on the assay system (reported IC₅₀ values range from approximately 50 nM to 30 µM) . The 5-chloro derivative's consistent micromolar activity across different cell lines suggests that the chlorine substituent may enhance cellular potency relative to the parent scaffold in certain contexts, although direct head-to-head data from identical assay conditions are not available in the published literature.

Anticancer Research Cell-Based Screening

Patent-Backed Chemical Space: 5-Chloro-3-aminobenzamide Motif as a Privileged Scaffold in VR1/TRPV1 Antagonist Intellectual Property

The 5-chloro-substituted 3-aminobenzamide core is encompassed within the Markush structures of WO2006006740, which claims novel 3-aminobenzamide compounds as vanilloid receptor subtype 1 (VR1/TRPV1) activity inhibitors for the treatment of pain . This patent explicitly describes compounds bearing halogen substituents (including chlorine) on the benzamide ring. The 5-chloro substitution pattern provides a distinct composition-of-matter position relative to unsubstituted 3-aminobenzamide or regioisomeric chlorobenzamides. For industrial research organizations building Freedom-to-Operate analyses, selecting the 5-chloro-3-aminobenzamide building block ensures synthetic access to compounds that map onto this specific patent sub-genus, whereas the 4-chloro isomer may correspond to a different or unclaimed chemical space.

Pain Research TRPV1 Antagonists Intellectual Property

Purity Specification Benchmarking: 3-Amino-5-chlorobenzamide (95–98%) vs. Unsubstituted 3-Aminobenzamide for Reproducible Synthesis

Commercial sourcing analysis indicates that 3-amino-5-chlorobenzamide is available from multiple vendors at minimum purity specifications of 95% (AKSci, Bidepharm) to 98% (LeYan) . Analytical characterization including NMR, HPLC, and GC is offered by certain suppliers (Bidepharm) as batch-specific quality documentation . In contrast, while the unsubstituted parent 3-aminobenzamide is more widely available, it is also more frequently supplied as a lower-cost commodity chemical without batch-specific analytical certification. For research programs requiring traceable purity for reproducible biological or synthetic outcomes, the availability of the 5-chloro derivative with documented batch-specific purity provides a procurement advantage over generic 3-aminobenzamide when a chlorinated analog is required.

Quality Control Procurement Specification Reproducibility

High-Value Application Scenarios Where 3-Amino-5-chlorobenzamide Procurement Is Scientifically Justified


Synthesis of VR1/TRPV1 Antagonist Lead Series Within WO2006006740 Chemical Space

Research groups pursuing novel TRPV1 antagonists for neuropathic pain can employ 3-amino-5-chlorobenzamide as a core building block for generating compound libraries that map onto the 3-aminobenzamide Markush claims of WO2006006740 . The 5-chloro substitution provides a balanced polarity profile (XLogP3 = 0.7) that may improve aqueous solubility relative to the more lipophilic 4-chloro isomer (XLogP3 = 1.2) , facilitating biochemical assay compatibility in TRPV1 functional screening cascades .

Selective Mono-Functionalization in Multi-Step Medicinal Chemistry Sequences

When a synthetic sequence requires chemoselective acylation or alkylation of the 3-amino group in the presence of the primary amide, 3-amino-5-chlorobenzamide offers a predictable reactivity window owing to the meta electron-withdrawing effect of the 5-chloro substituent (Hammett σₘ = +0.37) . This electronic modulation, combined with the absence of ortho steric hindrance around the amino group, makes it a superior building block choice over 3-amino-2-chlorobenzamide (steric hindrance) or 3-amino-4-chlorobenzamide (weaker electron withdrawal, σₚ = +0.23) for selective mono-derivatization protocols .

Building Block for PARP-Related Probe Synthesis Requiring Chlorinated Benzamide Cores

Given that the 3-aminobenzamide pharmacophore is the foundation of classical PARP inhibitors , incorporating a chlorine substituent at the 5-position provides a handle for further synthetic elaboration (e.g., Suzuki or Buchwald-Hartwig cross-coupling) while retaining the core PARP-recognition motif. The micromolar-range cellular activity (IC₅₀ 10–25 µM) provides a moderate starting potency for hit-to-lead optimization , and the patent landscape surrounding 3-aminobenzamide PARP inhibitors offers substantial precedent for chlorinated analogs in oncology programs .

Physicochemical Property-Tailored Compound Library Design

In fragment-based or diversity-oriented library design programs, 3-amino-5-chlorobenzamide offers a computed polar surface area of 69.1 Ų and hydrogen bond donor/acceptor counts (2/2) that meet lead-likeness criteria (tPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10) . Project teams requiring a chlorinated 3-aminobenzamide fragment with lower lipophilicity than the 4-chloro isomer (ΔXLogP3 = –0.5) can select this compound to bias library members toward improved solubility profiles, thereby reducing late-stage attrition risk due to poor pharmacokinetics .

Quote Request

Request a Quote for 3-Amino-5-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.